molecular formula C18H19N5O2 B2945999 3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide CAS No. 478515-63-8

3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide

货号: B2945999
CAS 编号: 478515-63-8
分子量: 337.4 g/mol
InChI 键: OKKPLZXLABKPEQ-CPNJWEJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide, also known as BTEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTEP is a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.

科学研究应用

3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders such as Alzheimer's disease and schizophrenia. In pharmacology, this compound has been used as a tool compound to study the role of AMPA receptors in drug addiction and withdrawal. In medicinal chemistry, this compound has been used as a lead compound to develop novel drugs for the treatment of neurological disorders.

作用机制

3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide acts as a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This compound increases the affinity of the receptor for glutamate, which leads to the activation of downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders. This compound also has anxiolytic and antidepressant-like effects in animal models of anxiety and depression. This compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in synaptic plasticity and neuroprotection.

实验室实验的优点和局限性

3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide is a useful tool compound for studying the role of AMPA receptors in various physiological and pathological conditions. This compound has high selectivity and potency for the AMPA receptor, which makes it a valuable tool for studying the function of this receptor in vivo and in vitro. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

未来方向

There are several future directions for research on 3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide. One area of research is the development of novel this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the role of this compound in other neurological disorders, such as Parkinson's disease and epilepsy. Additionally, future research could focus on the use of this compound in combination with other drugs for the treatment of neurological disorders.

合成方法

The synthesis of 3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide involves the reaction of 3-amino-1,2,4-triazole with 4-methoxybenzaldehyde in the presence of acetic acid and acetic anhydride to form 3-(benzotriazol-1-yl)-N-(4-methoxybenzyl)propanamide. The resulting compound is then reacted with (Z)-1-bromo-1-phenylethene and triethylamine to form this compound (this compound). The synthesis of this compound is a complex process that requires careful handling and precise control of reaction conditions.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide involves the reaction of benzotriazole, 4-methoxybenzaldehyde, and 3-aminopropionitrile to form the intermediate 3-(benzotriazol-1-yl)propanenitrile. This intermediate is then reacted with (Z)-1-(4-methoxyphenyl)ethanamine to form the final product.", "Starting Materials": [ "Benzotriazole", "4-methoxybenzaldehyde", "3-aminopropionitrile", "(Z)-1-(4-methoxyphenyl)ethanamine" ], "Reaction": [ "Step 1: React benzotriazole with 4-methoxybenzaldehyde in the presence of a base to form 3-(benzotriazol-1-yl)benzaldehyde.", "Step 2: React 3-aminopropionitrile with 3-(benzotriazol-1-yl)benzaldehyde in the presence of a base to form the intermediate 3-(benzotriazol-1-yl)propanenitrile.", "Step 3: React the intermediate 3-(benzotriazol-1-yl)propanenitrile with (Z)-1-(4-methoxyphenyl)ethanamine in the presence of a base to form the final product, 3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide." ] }

478515-63-8

分子式

C18H19N5O2

分子量

337.4 g/mol

IUPAC 名称

3-(benzotriazol-1-yl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]propanamide

InChI

InChI=1S/C18H19N5O2/c1-13(14-7-9-15(25-2)10-8-14)19-21-18(24)11-12-23-17-6-4-3-5-16(17)20-22-23/h3-10H,11-12H2,1-2H3,(H,21,24)/b19-13+

InChI 键

OKKPLZXLABKPEQ-CPNJWEJPSA-N

手性 SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)OC

SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)OC

规范 SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)OC

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。